Positional Isomer Differentiation: 1-Methyl-4-one vs. 9-Methyl-4-one Regioisomer Structural and Predicted Property Comparison
The target compound 1-methyl-9-oxa-1-azaspiro[5.5]undecan-4-one (CAS 1824084-45-8) is a positional isomer of 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-one (CAS 1369153-40-1). Both share the molecular formula C₁₀H₁₇NO₂ and molecular weight of 183.25 g/mol, but differ in the ring assignment of the nitrogen atom bearing the methyl group . In the target compound, the methylated nitrogen resides in the ring containing the ketone (piperidine ring), while in the comparator the methylated nitrogen is in the morpholine-type ring opposite the ketone. This positional swap alters the intramolecular hydrogen-bonding capacity and the vector of the N-methyl hydrophobic group relative to the ketone hydrogen-bond acceptor, which is predicted to produce distinct pharmacophoric geometries [1]. The target compound's piperidine-ring N-methyl orientation places the methyl group in closer proximity to the 4-ketone (vicinal relationship), whereas the comparator's morpholine-ring N-methyl is spatially separated from the ketone by the spiro junction.
| Evidence Dimension | Positional isomerism: nitrogen ring assignment and N-methyl-to-ketone spatial relationship |
|---|---|
| Target Compound Data | Methyl on piperidine-ring nitrogen (position 1); ketone on same ring (position 4); CAS 1824084-45-8; density 1.09±0.1 g/cm³ (predicted); boiling point 307.6±42.0 °C (predicted) |
| Comparator Or Baseline | Methyl on morpholine-ring nitrogen (position 9); ketone on opposite ring (position 4); CAS 1369153-40-1; predicted physicochemical properties not publicly reported |
| Quantified Difference | Regioisomeric; identical molecular formula and mass (C₁₀H₁₇NO₂, 183.25 g/mol); spatial orientation of N-methyl and ketone vectors differs by ring assignment |
| Conditions | Structural identity confirmed by CAS registry; predicted properties from ACD/Labs Percepta platform as reported on Chemsrc |
Why This Matters
In scaffold-based drug discovery, regioisomeric substitution patterns produce distinct 3D pharmacophores that cannot be interchanged without altering target recognition; procurement must specify the correct CAS to avoid regioisomer mismatch.
- [1] Lukin A, Kramer J, Hartmann M, et al. Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorg Chem. 2018;80:655-667. doi:10.1016/j.bioorg.2018.07.014. (Demonstrates that substitution position on the 1-oxa-9-azaspiro[5.5]undecane scaffold is a critical potency determinant.) View Source
